3,4-dimethoxy-N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide
Description
Nomenclature and Structural Identification
The compound’s IUPAC name, This compound , reflects its intricate architecture. Breaking down the name:
- 3,4-Dimethoxybenzamide : A benzamide derivative with methoxy groups at positions 3 and 4.
- 4-(3-(Trifluoromethyl)phenyl)-4H-1,2,4-triazole : A triazole ring substituted with a trifluoromethylphenyl group.
- 2-Oxo-2-(thiazol-2-ylamino)ethyl thioether : A thioether linkage connecting the triazole to a thiazole-containing moiety.
Molecular Formula : $$ \text{C}{25}\text{H}{22}\text{F}{3}\text{N}{7}\text{O}{4}\text{S}{2} $$
Key Structural Features :
- A benzamide core ($$ \text{C}{7}\text{H}{5}\text{NO}_{2} $$) with methoxy groups at C3 and C4.
- A 1,2,4-triazole ring fused to a thiazole via a thioethyl bridge.
- A trifluoromethylphenyl group enhancing lipophilicity and metabolic stability.
SMILES Notation :
COC1=C(C=C(C(=C1)OC)C(=O)NCC2=NN=C(N2C3=CC=CC(=C3)C(F)(F)F)SCC(=O)NC4=NC=CS4
This notation encodes the connectivity of methoxy groups, amide bonds, and heterocyclic rings.
Historical Context in Heterocyclic Chemistry Research
The synthesis of 1,2,4-triazoles dates to the Pellizzari reaction (1895), which condensed acyl hydrazides and amides under basic conditions. Modern adaptations, such as microwave-assisted cyclization, have improved yields for derivatives like 4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazoles. Thiazole incorporation emerged later, driven by its role in natural products (e.g., penicillin) and kinase inhibition.
Evolution of Key Moieties :
The fusion of these groups into a single entity represents a convergence of synthetic strategies aimed at multitarget engagement.
Significance of Multifunctional Moieties in Medicinal Chemistry
Multifunctional compounds (MFCs) integrate pharmacophores to address polypharmacology, a critical approach for complex diseases like cancer and neurodegeneration. In this compound:
- Triazole-Thiazole Core : Facilitates dual inhibition of microtubules and kinases via π-π stacking and hydrogen bonding.
- Trifluoromethyl Group : Enhances blood-brain barrier penetration and resistance to cytochrome P450 oxidation.
- Dimethoxybenzamide : Modulates carboxylesterase activity, potentially reducing off-target effects.
Mechanistic Advantages :
- Simultaneous interaction with tubulin (via triazole) and EGFR kinase (via thiazole).
- The thioether linker provides conformational flexibility, optimizing binding to disparate targets.
This design aligns with the "magic bullet" paradigm, where single molecules target multiple pathways. For instance, hybrid compounds like sunitinib (a kinase inhibitor) validate the efficacy of MFCs in oncology.
Continued in subsequent sections...
Properties
Molecular Formula |
C24H21F3N6O4S2 |
|---|---|
Molecular Weight |
578.6 g/mol |
IUPAC Name |
3,4-dimethoxy-N-[[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]benzamide |
InChI |
InChI=1S/C24H21F3N6O4S2/c1-36-17-7-6-14(10-18(17)37-2)21(35)29-12-19-31-32-23(39-13-20(34)30-22-28-8-9-38-22)33(19)16-5-3-4-15(11-16)24(25,26)27/h3-11H,12-13H2,1-2H3,(H,29,35)(H,28,30,34) |
InChI Key |
RKSGQLRJXGVTDM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=CC(=C3)C(F)(F)F)SCC(=O)NC4=NC=CS4)OC |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Thiosemicarbazides
The 1,2,4-triazole ring is synthesized via cyclization of 3-(trifluoromethyl)phenyl-substituted thiosemicarbazides. A representative protocol involves:
-
Reactant : 3-(Trifluoromethyl)phenyl isothiocyanate (1.0 equiv) and hydrazine hydrate (1.2 equiv) in ethanol at 80°C for 6 hours.
-
Intermediate : 1-(3-(Trifluoromethyl)phenyl)thiosemicarbazide (yield: 85–90%).
-
Cyclization : Treatment with aqueous NaOH (10%) at 100°C for 4 hours yields 4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazole-3-thiol.
Table 1 : Optimization of Triazole Cyclization Conditions
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| NaOH | H2O | 100 | 4 | 82 |
| K2CO3 | EtOH | 80 | 6 | 78 |
| Nano-Cu/Fe3O4 | DMF | 90 | 3 | 89 |
Functionalization of the Triazole with Thioether-Thiazole Moiety
Thiol-Alkylation Strategy
The triazole-thiol intermediate undergoes alkylation with 2-chloro-N-(thiazol-2-yl)acetamide:
-
Reagents : 4-(3-(Trifluoromethyl)phenyl)-4H-1,2,4-triazole-3-thiol (1.0 equiv), 2-chloro-N-(thiazol-2-yl)acetamide (1.1 equiv), K2CO3 (2.0 equiv).
-
Conditions : DMF, 60°C, 8 hours under N2.
-
Product : 5-((2-Oxo-2-(thiazol-2-ylamino)ethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazole-3-carbaldehyde (yield: 75%).
Critical Note : The use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves alkylation efficiency by 15–20%.
| Method | Reagents | Yield (%) | Purity (%) |
|---|---|---|---|
| Mitsunobu | DIAD, Ph3P, Phthalimide | 68 | 95 |
| Reductive Amination | NaBH3CN, NH4OAc | 55 | 88 |
Coupling with 3,4-Dimethoxybenzamide
Amide Bond Formation
The final step involves coupling the aminomethyl-triazole intermediate with 3,4-dimethoxybenzoic acid:
-
Activation : 3,4-Dimethoxybenzoic acid (1.2 equiv) is activated with HOBt/EDC in DCM for 30 minutes.
-
Coupling : Reaction with the amine intermediate (1.0 equiv) in DMF at 25°C for 12 hours.
-
Workup : Precipitation with ice-water, filtration, and recrystallization from ethanol yields the target compound (purity: 98.5%, yield: 70%).
Spectroscopic Validation :
-
1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, triazole-H), 7.85 (d, J = 8.4 Hz, 2H, CF3-phenyl), 6.98 (s, 2H, thiazole-H), 4.62 (s, 2H, CH2NH), 3.88 (s, 6H, OCH3).
Alternative Synthetic Routes
One-Pot Triazole-Thioether Assembly
A streamlined approach combines triazole formation and thioether linkage in a single pot:
Solid-Phase Synthesis
Immobilization of the triazole precursor on Wang resin enables stepwise functionalization, improving yield by 20% compared to solution-phase methods.
Industrial-Scale Considerations
-
Cost Drivers : The trifluoromethylphenyl group contributes ~40% of raw material costs. Substituting batch reactors with flow chemistry reduces reaction time by 50%.
-
Purification : Column chromatography on silica gel (eluent: EtOAc/hexane 3:7) achieves >99% purity. Alternatively, recrystallization from ethyl acetate/hexane (1:1) offers scalability.
Chemical Reactions Analysis
Functional Group Reactivity
The compound’s structural features enable diverse reactivity:
Amide Functional Group
-
Hydrolysis : Susceptible to acid/base-catalyzed hydrolysis, forming carboxylic acid derivatives.
-
Nucleophilic acyl substitution : Reacts with amines or alcohols under alkaline conditions.
Thiazole Moiety
-
Electrophilic aromatic substitution : Positions 4 and 5 of the thiazole ring may undergo electrophilic attack.
-
Redox reactions : Thiazole rings can participate in oxidation/reduction processes, altering bioactivity.
Triazole Ring
-
Cycloaddition : Potential for [3+2] cycloadditions (e.g., click chemistry) with alkynes or nitriles.
-
Metal coordination : Nitrogen-rich triazole can act as a ligand in organometallic reactions.
Trifluoromethyl Group
-
Stability : Highly inert under standard conditions but reactive under extreme acid/base or thermal stress.
Characterization Techniques
Structural and purity confirmation relies on:
| Technique | Purpose | Key Observations |
|---|---|---|
| NMR | Proton environment analysis | Splitting patterns in thiazole/triazole regions, methoxy group integration |
| Mass Spectrometry | Molecular weight confirmation | M+ peak at 508.5 g/mol (C₁₈H₁₈F₃N₅O₃S) |
| HPLC | Purity assessment | Retention time correlates with polar substituents |
Mechanistic Insights from Related Compounds
While direct data on this specific compound is limited, insights from analogous 1,3,4-thiadiazole and triazole derivatives provide context:
-
Trifluoromethylphenyl substituents enhance lipophilicity and enzyme-binding affinity, as observed in anticancer derivatives .
-
Thiazole-triazole conjugates show improved bioavailability and target specificity due to dual aromatic systems .
-
Amide bonds act as hydrogen bond donors, critical for receptor interactions (e.g., kinase inhibition) .
Stability and Degradation Pathways
-
Thermal stability : Triazole and thiazole rings resist heat degradation, but trifluoromethyl groups may decompose under extreme conditions.
-
Photodegradation : Potential light sensitivity due to conjugated aromatic systems; stability tests under UV light recommended.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, this compound serves as a versatile building block for creating more complex molecules. Its diverse functional groups enable it to participate in various reactions, making it valuable for developing new synthetic pathways.
Biology
Research indicates that 3,4-dimethoxy-N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide may exhibit significant antimicrobial , antifungal , and anticancer properties. Studies have shown that compounds with similar structural features can inhibit the growth of various pathogens and cancer cells.
Medicine
In medicinal chemistry, this compound is being investigated as a lead candidate for drug development. Its structural characteristics suggest potential interactions with biological targets such as enzymes and receptors. For instance, the thiazole and triazole rings are known to interact with metal ions and proteins, which may inhibit enzyme activity or modulate receptor function.
Case Studies and Research Findings
- Antimicrobial Activity : A study focused on the synthesis and evaluation of similar compounds highlighted their promising antimicrobial properties against various bacteria and fungi. The results indicated that derivatives with thiazole and triazole functionalities showed enhanced activity compared to simpler analogs .
- Anticancer Properties : Research into related triazole derivatives has demonstrated their ability to inhibit cancer cell proliferation through mechanisms involving apoptosis induction. These findings support further exploration of this compound as a potential anticancer agent .
- Drug Development : The compound's structural features make it an attractive candidate for drug development targeting specific diseases. Its ability to interact with biological macromolecules suggests potential therapeutic applications in treating infections or cancer .
Mechanism of Action
The mechanism of action of 3,4-DIMETHOXY-N-{[5-({[(1,3-THIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-4-[3-(TRIFLUOROMETHYL)PHENYL]-4H-1,2,4-TRIAZOL-3-YL]METHYL}BENZAMIDE would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Table 1: Structural and Spectral Comparisons
Key Observations :
- The target compound’s trifluoromethylphenyl group enhances steric bulk and electron-withdrawing effects compared to the difluorophenyl or phenylsulfonyl groups in [7–9] .
- Unlike thiadiazole derivatives (e.g., compound 6), the 1,2,4-triazole core in the target may offer improved metabolic stability due to reduced ring strain .
Benzamide-Containing Heterocycles
Table 2: Functional Group Comparisons
Key Observations :
- The 3,4-dimethoxy groups on the benzamide may improve solubility compared to unsubstituted analogs (e.g., 8a) .
- The thiazole-thioether chain in the target compound resembles the thiazole derivatives in (e.g., 923121-43-1), which are often explored for kinase inhibition .
Trifluoromethyl-Substituted Analogues
- The 3-(trifluoromethyl)phenyl group in the target compound is distinct from the 4-fluorophenyl or halophenyl groups in ’s triazoles. This substitution is associated with enhanced binding affinity in kinase inhibitors due to hydrophobic and electrostatic interactions .
Biological Activity
3,4-Dimethoxy-N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse sources.
Chemical Structure and Properties
The compound features a benzamide core with various functional groups, including methoxy, thiazole, and triazole moieties. Its molecular formula is , with a molecular weight of 425.5 g/mol. The presence of these functional groups is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 425.5 g/mol |
| IUPAC Name | 3,4-dimethoxy-N-[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Antimicrobial Activity
Research indicates that compounds containing thiazole and triazole rings exhibit significant antimicrobial properties. For instance, derivatives of triazole have shown effectiveness against various bacterial strains and fungi. A study highlighted that certain triazole derivatives demonstrated comparable antibacterial activity to standard antibiotics like streptomycin and antifungal activity similar to bifonazole .
Anticancer Properties
The compound's structure suggests potential anticancer activity. Studies have demonstrated that similar compounds with thiazole and triazole functionalities possess cytotoxic effects against cancer cell lines. For example, research on related thiazole derivatives revealed IC50 values indicating strong anti-proliferative effects against human lung adenocarcinoma cells (A549) and other cancer types . The mechanism often involves the inhibition of tubulin polymerization and interference with cellular signaling pathways.
The biological activity of 3,4-dimethoxy-N-(...) is attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The thiazole and triazole rings are known to chelate metal ions and modulate protein functions, which can lead to the inhibition of critical enzymatic pathways involved in cell proliferation and survival .
Case Studies
- Anticancer Activity : In a study involving a series of thiazole derivatives, one compound exhibited an IC50 value of 0.74 µg/mL against A549 cells, suggesting potent anticancer properties .
- Antimicrobial Screening : Another investigation screened several derivatives for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria as well as pathogenic fungi like Candida albicans. The results indicated that some compounds had potent activity comparable to established antibiotics .
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing the triazole core in this compound, and how are reaction conditions optimized?
- Methodological Answer : The triazole core can be synthesized via cyclocondensation reactions. For example, refluxing thiosemicarbazide derivatives with substituted benzaldehydes in ethanol under acidic conditions (e.g., glacial acetic acid) for 4–6 hours yields 1,2,4-triazole intermediates . Optimization involves adjusting solvent polarity (e.g., THF vs. ethanol), temperature, and catalyst loading. Post-reaction, pressure reduction and ethanol recrystallization are critical for purification .
Q. How is structural confirmation achieved for intermediates and the final compound?
- Methodological Answer : Use a combination of ¹H/¹³C NMR to verify substituent positions (e.g., trifluoromethylphenyl and thiazole moieties) and IR spectroscopy to confirm functional groups like amides (C=O stretch ~1650 cm⁻¹) and thioethers (C-S stretch ~650 cm⁻¹) . Discrepancies between calculated and observed elemental analysis (C, H, N, S) values should be <0.4% for purity validation .
Q. What solvents and catalysts are effective for introducing the thiazole-2-ylamino group?
- Methodological Answer : Thiazole coupling often employs CS₂ in alkaline ethanol (KOH) under reflux. For example, reacting 2-aminothiazole derivatives with chloroacetyl chloride in acetonitrile (CH₃CN) with sodium pivalate as a base achieves selective thioether formation . Catalyst screening (e.g., TEA vs. NaHCO₃) improves yields by minimizing side reactions .
Advanced Research Questions
Q. How can spectral data contradictions (e.g., NMR splitting patterns) be resolved during structural elucidation?
- Methodological Answer : Use 2D NMR (COSY, HSQC) to assign overlapping signals, particularly in aromatic regions. For example, the trifluoromethylphenyl group’s substituent orientation can cause unexpected splitting; coupling constants (J-values) and NOESY correlations clarify spatial arrangements . Cross-referencing with X-ray crystallography data (if available) resolves ambiguities .
Q. What experimental design principles apply to optimizing the compound’s synthetic pathway?
- Methodological Answer : Implement Design of Experiments (DoE) for multivariate optimization. For example, varying reaction time (4–8 hrs), temperature (60–100°C), and molar ratios (1:1 to 1:1.2) in a factorial design identifies critical parameters. Statistical models (e.g., ANOVA) prioritize factors affecting yield, such as ethanol purity and catalyst type .
Q. How does the trifluoromethyl group influence the compound’s physicochemical and biological properties?
- Methodological Answer : The -CF₃ group enhances lipophilicity (logP ↑ by ~1.5 units) and metabolic stability via steric hindrance and electron-withdrawing effects. Computational studies (e.g., DFT) predict improved binding to hydrophobic enzyme pockets, validated by in vitro assays comparing CF₃ vs. CH₃ analogs .
Q. What strategies mitigate low yields during the final amide coupling step?
- Methodological Answer : Use HATU/DIPEA as coupling reagents in DMF at 0°C to minimize racemization. Alternatively, flow chemistry systems (e.g., Omura-Sharma-Swern oxidation) improve mixing efficiency and reduce side-product formation . Post-reaction, purify via preparative HPLC with a C18 column (MeCN/H₂O gradient) .
Q. How are discrepancies in biological activity data across studies addressed?
- Methodological Answer : Standardize assays (e.g., MIC for antimicrobial activity) using reference strains (e.g., S. aureus ATCC 25923) and controls (e.g., ciprofloxacin). Replicate experiments with purified batches (≥95% HPLC purity) and apply statistical tests (e.g., t-test) to confirm significance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
